molecular formula C8H6BrF3MgO B12544447 (2-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

(2-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B12544447
M. Wt: 279.34 g/mol
InChI Key: NWIDXIZIPIMNKT-UHFFFAOYSA-M
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Description

(2-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is a class of reagents widely utilized for forming carbon-carbon bonds. The presence of the trifluoromethoxy group imparts unique reactivity and properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 2-(trifluoromethoxy)benzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Reaction Time: Several hours to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of (2-(trifluoromethoxy)benzyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Purification: The crude product is often purified by distillation or recrystallization to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-(trifluoromethoxy)benzyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, esters, and halides.

    Conditions: Reactions are typically carried out under an inert atmosphere with controlled temperature to prevent side reactions.

Major Products

The major products formed from these reactions include:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: From cross-coupling reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

(2-(trifluoromethoxy)benzyl)magnesium bromide has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(trifluoromethoxy)benzyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity and stability of the Grignard reagent, making it effective in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

(2-(trifluoromethoxy)benzyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to other Grignard reagents.

Properties

IUPAC Name

magnesium;1-methanidyl-2-(trifluoromethoxy)benzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3O.BrH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDXIZIPIMNKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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